molecular formula C15H26N2O6 B1443847 2-Boc-2,7-diazaspiro[4.5]decane oxalate CAS No. 1706436-59-0

2-Boc-2,7-diazaspiro[4.5]decane oxalate

Cat. No.: B1443847
CAS No.: 1706436-59-0
M. Wt: 330.38 g/mol
InChI Key: FXIIOROVJSTREN-UHFFFAOYSA-N
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Description

2-Boc-2,7-diazaspiro[4.5]decane oxalate is a chemical compound with the molecular formula C₁₅H₂₄N₂O₆. It is a derivative of spirocyclic compounds, which are characterized by their unique fused ring structures. This compound is often used in organic synthesis and pharmaceutical research due to its structural complexity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-2,7-diazaspiro[4.5]decane oxalate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of linear precursors using appropriate catalysts and reaction conditions. The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality during the synthesis process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Boc-2,7-diazaspiro[4.5]decane oxalate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to convert functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the spirocyclic core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the spirocyclic core, which can be further modified for specific applications in research and industry.

Scientific Research Applications

2-Boc-2,7-diazaspiro[4.5]decane oxalate is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

  • Industry: The compound is employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-Boc-2,7-diazaspiro[4.5]decane oxalate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2,8-Diazaspiro[4.5]decane oxalate

  • Other Boc-protected spirocyclic derivatives

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Properties

IUPAC Name

tert-butyl 2,9-diazaspiro[4.5]decane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIIOROVJSTREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523606-54-3
Record name 2,7-Diazaspiro[4.5]decane-2-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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